tert-Butyl 2-(5-fluoropyridin-3-yl)acetate
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Overview
Description
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-fluoropyridin-3-yl)acetate typically involves the esterification of 5-fluoropyridine-3-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 5-fluoropyridine-3-carboxylic acid.
Reduction: tert-Butyl 2-(5-fluoropyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-chloro-5-fluoropyridin-3-ylcarbamate
- tert-Butyl 2-chloro-5-fluoropyridin-3-ylacetate
Uniqueness
tert-Butyl 2-(5-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom on the pyridine ring, which imparts distinct electronic properties. This makes it particularly useful in the design of molecules with specific biological activities.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
tert-butyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)5-8-4-9(12)7-13-6-8/h4,6-7H,5H2,1-3H3 |
InChI Key |
FYNARCMWWSZLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CN=C1)F |
Origin of Product |
United States |
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